Cas no 776327-05-0 (methyl (2S)-3-amino-2-benzylpropanoate)

Methyl (2S)-3-amino-2-benzylpropanoate is a chiral ester derivative featuring a benzyl-substituted propanoate backbone with a primary amine functionality. Its stereochemical purity, conferred by the (2S) configuration, makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The presence of both an ester and an amino group enhances its versatility in peptide coupling reactions and as a precursor for further functionalization. The benzyl group provides steric and electronic modulation, facilitating selective transformations. This compound is commonly employed in medicinal chemistry and fine chemical synthesis due to its well-defined structure and compatibility with a range of reaction conditions.
methyl (2S)-3-amino-2-benzylpropanoate structure
776327-05-0 structure
Product name:methyl (2S)-3-amino-2-benzylpropanoate
CAS No:776327-05-0
MF:C11H15NO2
MW:193.242303133011
CID:4716940
PubChem ID:7183135

methyl (2S)-3-amino-2-benzylpropanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-METHYL 3-AMINO-2-BENZYLPROPANOATE
    • MB69440
    • methyl (2S)-2-(aminomethyl)-3-phenylpropanoate
    • methyl (2S)-3-amino-2-benzylpropanoate
    • Inchi: 1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
    • InChI Key: QOEALULCQUCMOP-JTQLQIEISA-N
    • SMILES: O(C)C([C@H](CN)CC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Topological Polar Surface Area: 52.3

methyl (2S)-3-amino-2-benzylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1698852-0.5g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
0.5g
$2697.0 2023-09-20
Enamine
EN300-1698852-0.1g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
0.1g
$2473.0 2023-09-20
Enamine
EN300-1698852-10g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
10g
$12088.0 2023-09-20
Enamine
EN300-1698852-1.0g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
1g
$2811.0 2023-06-04
Enamine
EN300-1698852-10.0g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
10g
$12088.0 2023-06-04
Enamine
EN300-1698852-5g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
5g
$8152.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642748-1g
Methyl (S)-3-amino-2-benzylpropanoate
776327-05-0 98%
1g
¥14059.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642748-250mg
Methyl (S)-3-amino-2-benzylpropanoate
776327-05-0 98%
250mg
¥5068.00 2024-07-28
Enamine
EN300-1698852-0.25g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
0.25g
$2585.0 2023-09-20
Enamine
EN300-1698852-5.0g
methyl (2S)-3-amino-2-benzylpropanoate
776327-05-0
5g
$8152.0 2023-06-04

Additional information on methyl (2S)-3-amino-2-benzylpropanoate

Methyl (2S)-3-amino-2-benzylpropanoate (CAS No. 776327-05-0): A Comprehensive Overview

Methyl (2S)-3-amino-2-benzylpropanoate, identified by its CAS number 776327-05-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its specific stereochemistry and structural features, has garnered attention for its potential applications in drug development and biochemical studies. The focus of this article is to provide an in-depth exploration of this molecule, highlighting its chemical properties, synthetic pathways, and emerging applications in contemporary research.

The molecular structure of methyl (2S)-3-amino-2-benzylpropanoate consists of a chiral center at the C-2 position, which imparts unique stereochemical properties to the compound. This stereochemistry is crucial for its biological activity, making it a valuable candidate for further investigation in pharmacology. The presence of both an amino group and a benzyl group in the molecule contributes to its versatility, enabling various chemical modifications and functionalizations that can be exploited in drug design.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. Methyl (2S)-3-amino-2-benzylpropanoate has emerged as a promising candidate in this area due to its ability to facilitate enantioselective reactions. Researchers have leveraged its structural features to develop novel catalysts and reagents that enhance the efficiency and selectivity of asymmetric transformations. These advancements have not only improved synthetic methodologies but also opened new avenues for the preparation of enantiomerically pure compounds, which are essential for many pharmaceutical applications.

The compound's utility extends beyond synthetic chemistry; it has also found applications in the field of biochemical research. The amino group at the C-3 position provides a site for further functionalization, allowing researchers to attach various biomolecules or pharmacophores. This flexibility has made methyl (2S)-3-amino-2-benzylpropanoate a valuable tool for studying enzyme mechanisms and developing novel bioactive molecules. Additionally, its chiral nature makes it an excellent candidate for investigating stereoselective interactions in biological systems.

Recent studies have highlighted the potential of methyl (2S)-3-amino-2-benzylpropanoate in the development of therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a scaffold for designing new drugs. For instance, researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. These studies have shown promising results in preclinical models, indicating that compounds based on methyl (2S)-3-amino-2-benzylpropanoate may have therapeutic efficacy in conditions such as arthritis and other inflammatory disorders.

The synthesis of methyl (2S)-3-amino-2-benzylpropanoate presents unique challenges due to its stereochemical complexity. However, advances in synthetic chemistry have provided effective strategies for its preparation. One common approach involves the use of enantioselective reduction techniques or chiral resolution methods to obtain the desired stereoisomer. These methods often require careful optimization to ensure high yields and enantiomeric purity. Despite these challenges, the growing demand for this compound has spurred innovation in synthetic methodologies, making it more accessible for research applications.

The role of computational chemistry in studying methyl (2S)-3-amino-2-benzylpropanoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound in various environments, including biological systems. These simulations have provided insights into its interactions with enzymes and other biomolecules, helping to rationalize its biological activity. Furthermore, computational studies have been instrumental in designing derivatives with enhanced properties, such as improved solubility or bioavailability.

Future directions in the study of methyl (2S)-3-amino-2-benzylpropanoate are likely to focus on expanding its applications in drug development and biochemical research. There is significant potential for exploring its role as a building block for more complex molecules or as a tool for investigating fundamental biological processes. As our understanding of stereochemistry and molecular interactions continues to evolve, compounds like methyl (2S)-3-amino-2-benzylpropanoate will undoubtedly play a crucial role in advancing scientific knowledge and developing new therapeutic strategies.

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